

(S)-(1-tosylaziridin-2-yl)methanol CAS number and characterization

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Compound of Interest

Compound Name: (S)-(1-tosylaziridin-2-yl)methanol

Cat. No.: B3108592

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Technical Guide: (S)-(1-tosylaziridin-2-yl)methanol

CAS Number: 167029-54-1

Abstract

(S)-(1-tosylaziridin-2-yl)methanol is a chiral aziridine derivative of significant interest in synthetic organic chemistry. Its strained three-membered ring, activated by the electron-withdrawing tosyl group, makes it a versatile building block for the stereoselective synthesis of various nitrogen-containing compounds, particularly β -amino alcohols. This technical guide provides a comprehensive overview of its chemical identity, and general synthetic and characterization methodologies. While specific experimental characterization data for this compound is not readily available in the public domain, this guide outlines the typical expected characterization framework and highlights its key chemical transformations.

Chemical Identity and Properties

(S)-(1-tosylaziridin-2-yl)methanol is a white to off-white solid at room temperature. The presence of a chiral center at the C2 position of the aziridine ring confers it optical activity.

Property	Value	Reference
CAS Number	167029-54-1	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₃ S	
Molecular Weight	227.28 g/mol	[1]
InChI Key	BDBQXGZJGMVTGC-FTNKSUMCSA-N	[1]
Appearance	White to off-white solid (expected)	

Synthesis

The synthesis of **(S)-(1-tosylaziridin-2-yl)methanol** typically starts from the corresponding chiral amino alcohol, (S)-2-amino-1-propanol. The synthesis involves two key steps: N-tosylation followed by intramolecular cyclization. Two general one-pot procedures have been described for the synthesis of N-tosyl aziridines from 2-amino alcohols.

Experimental Protocols

Method A: Potassium Carbonate in Acetonitrile

This method is generally suitable for higher substituted amino alcohols.

- To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- Stir the reaction mixture for 6 hours.
- Add toluene (5 mL) and filter off the solid inorganic salts.
- Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine.
- Purify the product by column chromatography on silica gel.

Method B: Potassium Hydroxide in Water/Dichloromethane

This method is often preferred for less hindered amino alcohols.

- To a vigorously stirred mixture of the (S)-2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
- After 30 minutes, add ice and water to the reaction mixture.
- Separate the organic layer, wash with water, and dry over magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Characterization

A comprehensive characterization of **(S)-(1-tosylaziridin-2-yl)methanol** would involve a combination of spectroscopic and physical methods to confirm its structure, purity, and stereochemistry. While specific data for this compound is not available in the searched literature, the following are the expected analytical techniques and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aziridine ring protons, the methylene protons of the hydroxymethyl group, the aromatic protons of the tosyl group, and the methyl group of the tosyl moiety.
- ^{13}C NMR: The carbon NMR spectrum would confirm the presence of all 10 carbon atoms in their distinct chemical environments.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Optical Rotation

The specific rotation of an enantiomerically pure sample would be measured using a polarimeter to confirm its optical activity and enantiomeric purity. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is a key physical property.

Reactivity and Applications

The primary reactivity of **(S)-(1-tosylaziridin-2-yl)methanol** is centered around the nucleophilic ring-opening of the strained aziridine ring. This reaction proceeds with high regioselectivity and stereospecificity, making it a valuable transformation in asymmetric synthesis.

The attack of a nucleophile typically occurs at the less substituted carbon of the aziridine ring (C3), leading to the formation of chiral β -substituted amino alcohols. This reactivity is the cornerstone of its utility as a synthetic building block.^[1]

Visualizations

Chemical Structure

Figure 1. Chemical Structure of (S)-(1-tosylaziridin-2-yl)methanol

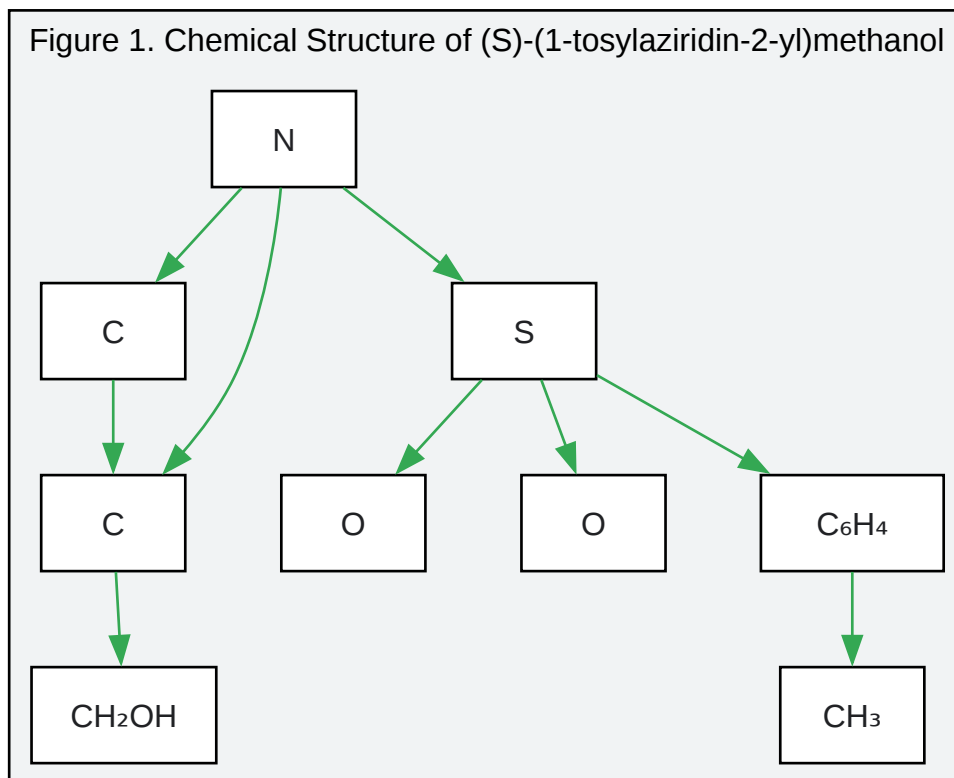


Figure 2. General Synthetic Workflow

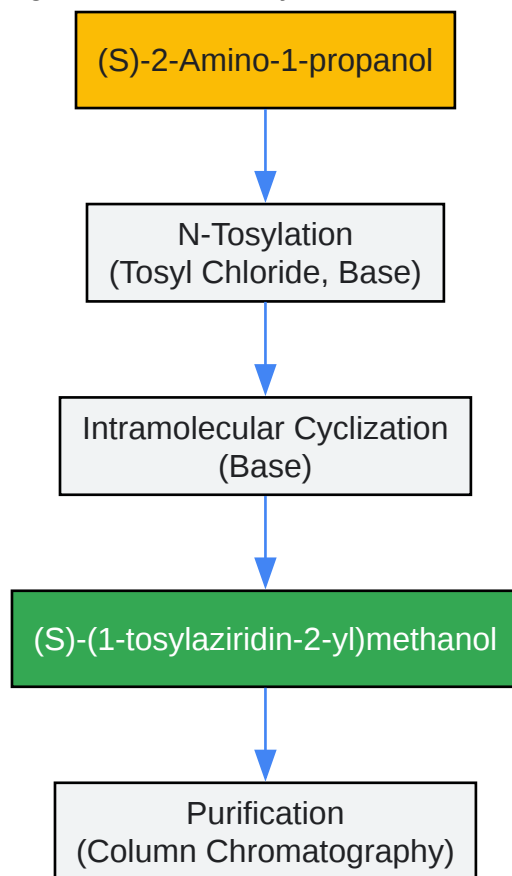
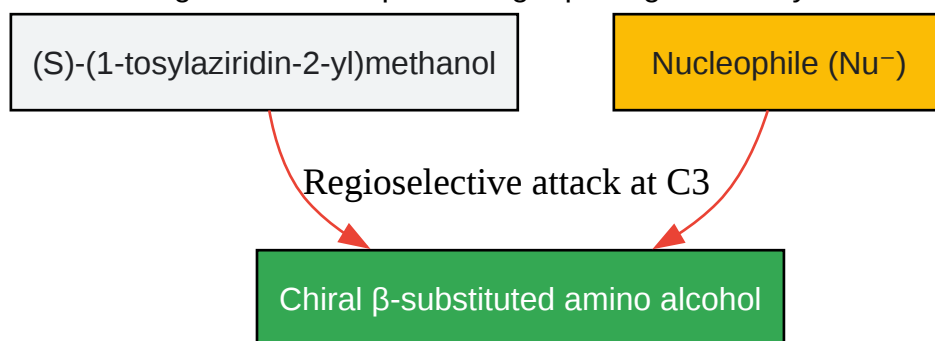


Figure 3. Nucleophilic Ring-Opening Reactivity



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References

- 1. (S)-(1-tosylaziridin-2-yl)methanol | 167029-54-1 | Benchchem [benchchem.com]
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